4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine
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Overview
Description
4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to a piperidine ring, which also contains a hydroxyl group and an iso-propyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorophenylpiperidine.
Hydroxylation: The piperidine ring is then hydroxylated to introduce the hydroxyl group at the 4-position.
Iso-propylation: Finally, the iso-propyl group is introduced to complete the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to favor desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,4-Dichlorophenyl)-4-oxo-1-iso-propylpiperidine.
Reduction: Formation of 4-(3,4-Dichlorophenyl)-1-iso-propylpiperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: A related compound used in organic synthesis.
3,4-Dichlorophenyl-1,1-dimethylurea: An herbicide with a similar phenyl group structure.
Uniqueness
4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine is unique due to the presence of both a hydroxyl group and an iso-propyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-10(2)17-7-5-14(18,6-8-17)11-3-4-12(15)13(16)9-11/h3-4,9-10,18H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXQBUHLGINWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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